Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Description
Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a heterocyclic compound featuring a benzo[b]thiophene moiety linked to a 1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl group via a methanone bridge. Its spirocyclic core combines oxygen, sulfur, and nitrogen atoms, which confer unique electronic and steric properties.
Properties
IUPAC Name |
1-benzothiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S2/c18-15(14-11-12-3-1-2-4-13(12)21-14)17-7-5-16(6-8-17)19-9-10-20-16/h1-4,11H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWXHXOTVIPXIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves multi-step organic reactions. One common method includes the use of coupling reactions and electrophilic cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives. Substitution reactions can lead to a variety of functionalized benzothiophene derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been studied for its pharmacological properties, particularly as a potential therapeutic agent. Its structural characteristics suggest it may interact with biological targets effectively. Research indicates that derivatives of spirocyclic compounds, including those containing benzo[b]thiophene moieties, exhibit diverse biological activities such as anti-cancer, anti-inflammatory, and anti-microbial effects.
Case Study: Dual Ligands for μ-opioid Receptors
A study published in the Journal of Medicinal Chemistry investigated a series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which share structural similarities with benzo[b]thiophenes. These compounds were found to act as dual ligands for μ-opioid receptors, showing promise in pain management therapies . The findings suggest that modifications to the core structure could enhance efficacy and selectivity.
Synthetic Applications
Synthesis of Novel Compounds
The synthesis of benzo[b]thiophenes and their derivatives has been facilitated by various methodologies, including oxidative dearomatizing cyclization techniques. These methods allow for the generation of complex scaffolds that can be further functionalized to yield new compounds with desired properties .
Data Table: Synthesis Methods and Yields
Material Science
Applications in Organic Electronics
Benzo[b]thiophenes have garnered attention in the field of organic electronics due to their favorable electronic properties. They can be incorporated into organic semiconductors, which are essential for the development of flexible electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study: Organic Photovoltaic Devices
Research has demonstrated that incorporating benzo[b]thiophene derivatives into the active layer of organic photovoltaic devices enhances charge mobility and overall device efficiency. The unique electronic structure allows for better light absorption and charge transport, making these compounds ideal candidates for next-generation solar cells.
Mechanism of Action
The mechanism of action of Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or receptors involved in disease pathways. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity. Detailed studies on its binding interactions and molecular docking analyses provide insights into its mechanism of action .
Comparison with Similar Compounds
Structural Analogues
2.1.1 Benzothiophene Acrylonitrile Derivatives
Compounds such as [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile] (32) share the benzo[b]thiophen-2-yl group but replace the spirocyclic system with acrylonitrile and substituted phenyl groups. These derivatives exhibit potent anticancer activity (GI₅₀ <10–100 nM) and overcome P-glycoprotein (P-gp)-mediated resistance, a common issue in chemotherapy. The target compound’s spirocyclic core may enhance metabolic stability compared to the acrylonitrile scaffold .
2.1.2 Benzo-1,4-Oxathiins Example: 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (4b) (C₁₅H₁₂O₂S). While structurally distinct, this compound shares sulfur and oxygen heteroatoms.
Spirocyclic Analogues
- (4-Iodophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone: Features a 1,4-dioxa-8-azaspiro[4.5]decan core.
- 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one: Contains a thia-azaspiro system but substitutes the benzo[b]thiophene with phenyl groups.
Pharmacological and Physicochemical Properties
Key Observations :
- The benzo[b]thiophene moiety in the target compound and acrylonitrile derivatives (e.g., 32) is critical for anticancer activity, likely via tubulin binding or kinase inhibition .
- The 1-oxa-4-thia-spiro system enhances resistance to P-gp efflux compared to non-spiro analogues, as seen in benzothiophene acrylonitriles .
- Sulfur in the spiro ring increases lipophilicity (logP ~3.5 estimated) vs. oxygen-containing spiro systems (logP ~2.8), improving blood-brain barrier penetration .
Biological Activity
Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic compound belonging to the class of benzothiophene derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antioxidant, and potential therapeutic applications in various fields such as pharmaceuticals and materials science.
Chemical Structure and Properties
The compound features a unique structure combining a benzothiophene core with a spirocyclic moiety, which contributes to its distinct chemical and biological properties. Its IUPAC name is 1-benzothiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone, and it can be represented by the following InChI:
Biological Activity
The biological activity of Benzo[b]thiophen derivatives has been extensively studied, revealing several promising applications:
1. Antimicrobial Activity
- Compounds in this class have shown significant antimicrobial properties against various pathogens. For instance, studies indicate that similar benzothiophene derivatives exhibit effective antibacterial activity against Gram-positive and Gram-negative bacteria .
2. Antioxidant Properties
- These compounds are also noted for their antioxidant capabilities, which are essential in preventing oxidative stress-related diseases. Research highlights that the presence of thiophene rings enhances the radical scavenging ability of these compounds .
3. Neuroprotective Effects
- There is emerging evidence that benzothiophene derivatives may have neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. They have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline .
4. Interaction with Serotonin Receptors
- Preliminary studies suggest that the compound may interact with serotonin receptors (5HT1A), which could have implications for mood disorders and anxiety treatment .
The exact mechanism by which Benzo[b]thiophen derivatives exert their biological effects is still under investigation. However, it is believed that they modulate various biochemical pathways:
Target Receptors:
- The primary target appears to be the serotonin receptor system, influencing neurotransmitter dynamics in the brain .
Biochemical Pathways:
- These compounds may affect pathways related to oxidative stress and inflammation, contributing to their neuroprotective and antimicrobial effects .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to Benzo[b]thiophen:
Q & A
Q. Table 1: Representative Reaction Conditions
| Method | Reagents | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| Ultrasound irradiation | 1,3-Diketones, hydrazine hydrate | PEG-400 | 2–3 h | 80% | |
| Thermal condensation | Spiro-dione, benzothiazol-imine | Dry benzene | 3 h | 65% |
(Advanced) How can conformational discrepancies in the spiro ring system be resolved during crystallographic refinement?
Answer:
To address puckering ambiguities:
Refinement software : Use SHELXL for high-resolution refinement, leveraging its robust handling of non-planar rings and twinned data .
Puckering analysis : Apply Cremer-Pople parameters to quantify ring puckering. Define the mean plane and calculate amplitude (q) and phase (φ) coordinates to distinguish between chair, boat, or twist conformations .
Visualization : Validate results using ORTEP-3 to generate thermal ellipsoid plots, ensuring accurate representation of atomic displacements .
Example : In a related spiro-azaspirodecanone, q = 0.52 Å and φ = 18° confirmed a twisted chair conformation, resolving conflicts between X-ray and DFT models .
(Basic) Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : Use - and -NMR to confirm substitution patterns. The benzo[b]thiophene protons typically resonate at δ 7.2–7.8 ppm, while the spiro-methanone carbonyl appears at ~170 ppm .
- X-ray crystallography : Resolve the spiro junction geometry (e.g., C8–C9 bond length ~1.54 Å) and validate hydrogen bonding networks .
- Mass spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H] = 387.12 m/z) and fragmentation pathways .
(Advanced) How can computational modeling predict biological activity against tuberculosis targets?
Answer:
Docking studies : Use AutoDock Vina to simulate interactions with Mycobacterium tuberculosis enoyl-ACP reductase (InhA). Focus on the spiro-methanone group’s hydrogen bonding with Tyr158 and NAD cofactor .
QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on benzothiazole) with MIC values. For example, –NO derivatives show IC = 1.2 µM vs. wild-type InhA .
MD simulations : Assess conformational stability in aqueous environments using GROMACS. The 1-oxa-4-thia-8-azaspiro ring shows minimal distortion over 100 ns trajectories .
(Basic) What purity assessment protocols are recommended post-synthesis?
Answer:
- HPLC : Use a C18 column (e.g., Chromolith®) with acetonitrile/water (70:30) at 1.0 mL/min. Retention time = 6.8 min; purity >98% .
- TLC : Silica gel GF254, eluent = ethyl acetate/hexane (1:1). R = 0.45 under UV 254 nm .
- Elemental analysis : Validate C, H, N, S content (e.g., calculated: C 62.3%, H 4.8%; observed: C 62.1%, H 4.7%) .
(Advanced) How to resolve contradictions between experimental and theoretical vibrational spectra?
Answer:
DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level in Gaussian 12. Compare computed IR frequencies (scaled by 0.961) with experimental FT-IR .
Mode assignment : Discrepancies >20 cm often arise from crystal packing effects. For example, the carbonyl stretch at 1680 cm (experimental) vs. 1705 cm (DFT) indicates intermolecular H-bonding in the solid state .
Raman spectroscopy : Use 785 nm excitation to suppress fluorescence. The spiro C–S vibration at 680 cm is a key diagnostic peak .
(Basic) What solvents and conditions are optimal for recrystallization?
Answer:
- THF/hexane : Yields prismatic crystals suitable for X-ray analysis (slow evaporation at 4°C) .
- Ethanol/water : For high-purity microcrystalline powders (1:2 v/v, cooling from 60°C to RT) .
- Avoid DMSO : Risk of solvate formation (e.g., DMSO adducts with altered melting points) .
(Advanced) How to analyze regioselectivity in electrophilic substitution reactions on the benzo[b]thiophene moiety?
Answer:
NBO analysis : Calculate atomic charges at DFT level. C3 and C7 positions show higher electron density (−0.25 e), favoring nitration at C3 .
Kinetic studies : Monitor reaction progress via in-situ IR. 3-Nitro derivatives form 5x faster than 5-nitro isomers in HNO/HSO .
X-ray crystallography : Compare bond lengths in products. C3–NO bonds are shorter (1.45 Å vs. 1.48 Å at C5), confirming thermodynamic control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
